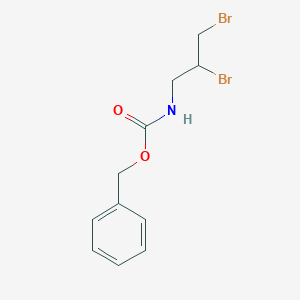

benzyl N-(2,3-dibromopropyl)carbamate

Description

Properties

Molecular Formula |

C11H13Br2NO2 |

|---|---|

Molecular Weight |

351.03 g/mol |

IUPAC Name |

benzyl N-(2,3-dibromopropyl)carbamate |

InChI |

InChI=1S/C11H13Br2NO2/c12-6-10(13)7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |

InChI Key |

NAEKDGWSHIGNNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis via Chlorocarbonate Intermediates

The classical approach involves the reaction of benzyl chloroformate (benzyloxycarbonyl chloride) with ammonia or amines to form carbamates. For benzyl N-(2,3-dibromopropyl)carbamate, the process typically begins with the preparation of a suitable chlorocarbonate derivative, followed by nucleophilic substitution with ammonia or amines.

- Preparation of Benzyl Chloroformate:

- Benzyl alcohol reacts with phosgene or triphosgene under controlled conditions to produce benzyl chloroformate.

- Reaction with Ammonia:

- Benzyl chloroformate is slowly added to cold ammonia water under vigorous stirring, leading to carbamate formation.

- Introduction of Bromine Substituents:

- The 2,3-dibromopropyl group can be introduced via halogenation of suitable precursors or through subsequent bromination of the carbamate intermediate.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0–25°C | For addition steps to control exothermicity |

| Solvent | Water, organic solvents (e.g., dichloromethane) | For chlorocarbonate synthesis and halogenation |

| Yield | Up to 99% | When optimized |

Catalytic and Continuous Flow Methods

Recent advances have utilized catalytic systems and continuous flow reactors to enhance efficiency and safety. For instance, catalytic reactions employing alumina-supported nickel oxide-bismuth oxide at elevated temperatures (around 110°C) under sealed conditions have been reported for carbamate synthesis involving urea and benzyl alcohol.

- Use of catalysts such as alumina-supported nickel oxide-bismuth oxide.

- Reaction temperature around 110°C.

- Extended reaction times (~10 hours).

- High yields (~99%).

- Urea reacts with benzyl alcohol in the presence of catalysts under sealed conditions.

- The process involves heating to 110°C, maintaining for 10 hours.

- Post-reaction, benzyl carbamate is isolated via distillation with yields exceeding 98%.

- High yield and purity.

- Recyclability of catalysts.

- Suitable for scale-up.

- This method emphasizes the importance of catalytic efficiency and process optimization to reduce costs and improve safety.

Biocatalytic Coupling and Flow Chemistry Approaches

Biocatalysis, particularly coupling immobilized Candida antarctica lipase B (CALB), has been employed to transform residual benzyl alcohol into benzyl carbamate in continuous flow systems.

- Enzymatic transformation of benzyl alcohol to benzyl carbamate.

- Use of flow reactors with immobilized enzymes.

- Coupling with high-energy flow reactions such as Curtius rearrangement for carbamate formation.

- High selectivity (>99%) and yields (>90%).

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 80–120°C | For isocyanate formation and enzyme activity |

| Pressure | 1–4 bar | To facilitate reactions and control flow |

| Catalyst | Immobilized CALB | For selective hydrolysis and derivatization |

- This approach reduces solvent use, enhances safety, and allows for continuous production of benzyl carbamate with high purity.

- The method is adaptable for complex derivatives and pharmaceutical intermediates.

Modern High-Energy Flow and Impurity Tagging Strategies

Recent innovations combine high-energy flow reactions with impurity tagging techniques, enabling efficient synthesis of carbamates, including benzyl derivatives, under mild conditions.

- Use of acyl azides and isocyanates intermediates.

- Coupling with flow-based derivatization techniques.

- Use of immobilized catalysts and in-line purification.

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 80–120°C | For rearrangement and coupling |

| Pressure | Up to 100 psi | To enable superheating and control gas evolution |

- This method achieves high yields (>95%) with simplified downstream purification.

- It exemplifies the trend toward greener, more efficient processes.

Summary of Data and Process Optimization

| Method | Precursors | Catalysts | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Chlorocarbonate + ammonia | Benzyl chloroformate + ammonia | None | 0–25°C | ~99% | Traditional, scalable |

| Catalytic urea-alcohol | Urea + benzyl alcohol | Alumina-supported Ni–Bi oxide | 110°C | >98% | Continuous flow, catalytic |

| Biocatalysis in flow | Benzyl alcohol | Immobilized CALB | 80–120°C | >90% | Green, enzyme-based |

| High-energy flow | Benzyl azide + isocyanates | Immobilized catalysts | 80–120°C | >95% | Advanced, efficient |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl carbamate and 2,3-dibromopropanol.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Dehalogenated carbamates or alcohols.

Scientific Research Applications

Benzyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2,3-dibromopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between benzyl N-(2,3-dibromopropyl)carbamate and related compounds:

Functional Group Analysis

- Bromine Substitution: The presence of two bromine atoms in this compound enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, benzyl N-(3-bromopropyl)carbamate (mono-brominated) exhibits milder reactivity .

- Hydroxyl vs. Bromine : Replacing bromine with hydroxyl groups (as in benzyl N-(2,3-dihydroxypropyl)carbamate) drastically alters solubility and toxicity profiles. Hydroxyl groups confer water solubility, whereas bromine increases lipophilicity .

- Complex Substituents : Derivatives like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 880545-32-4) feature bicyclic amine structures, enabling applications in constrained peptide synthesis or medicinal chemistry .

Research Findings and Data Gaps

- Toxicity Profiles: Brominated carbamates may pose environmental or health risks due to halogen content, similar to 2,2-dibromo-2-cyanoacetamide, which is regulated under EPA guidelines .

- Comparative Stability : Benzyl carbamates (e.g., CAS: 460080-00-6) are generally stable under basic conditions but may degrade under strong acids or UV light, unlike tert-butyl-protected analogs .

Q & A

Q. What analytical challenges exist in quantifying trace impurities?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects debrominated byproducts (e.g., m/z transitions for [M-Br]⁺). Method validation includes:

- LOQ (Limit of Quantification) : ≤0.1% via calibration curves.

- Column : C18 with 0.1% formic acid in acetonitrile/water gradients.

Contradictions in impurity profiles between synthetic batches require root-cause analysis (e.g., reagent purity checks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.